Regulatory Identity and Compendial Designation: Anastrozole Diamide as USP Formulation Impurity A vs. EP Impurity G (Isoanastrozole)
Anastrozole Diamide (CAS 120512-04-1) is explicitly designated as Anastrozole USP Formulation Impurity A, whereas its common confounder, Isoanastrozole (CAS 120511-92-4), is classified as EP Impurity G, representing a regioisomer with the triazole moiety attached at the 4-position rather than the 1-position [1]. These are chemically distinct entities tracked under separate compendial monographs with their own acceptance criteria; employing the wrong standard directly invalidates pharmacopeial compliance .
| Evidence Dimension | Pharmacopeial Identity and CAS Registry |
|---|---|
| Target Compound Data | USP Formulation Impurity A; IUPAC: 2,2′-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-phenylene}bis(2-methylpropanamide) |
| Comparator Or Baseline | EP Impurity G (Isoanastrozole, CAS 120511-92-4); IUPAC: 2,2′-[5-(4H-1,2,4-triazol-4-ylmethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) |
| Quantified Difference | Different CAS numbers, distinct triazole regioisomerism (1H-1,2,4-triazol-1-yl vs. 4H-1,2,4-triazol-4-yl), and opposite functional groups (amide vs. nitrile) |
| Conditions | Regulatory compendial classification (USP vs. EP monograph system) |
Why This Matters
This compendial distinction mandates that procurement for USP-compliant ANDA work must specify Anastrozole Diamide (Impurity A), not EP Impurity G, to ensure regulatory acceptance of analytical data.
- [1] SynZeal Research. Anastrozole EP Impurity G (Isoanastrozole). CAS 120511-92-4. Product Technical Notes. View Source
